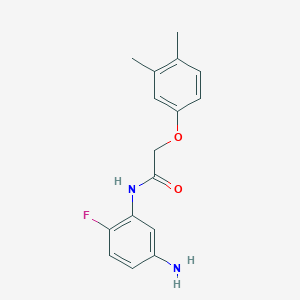

N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a fluorine atom, and a dimethylphenoxy group attached to an acetamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 3,4-dimethylphenol.

Formation of Intermediate: The 3,4-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(3,4-dimethylphenoxy)acetyl chloride.

Coupling Reaction: The intermediate 2-(3,4-dimethylphenoxy)acetyl chloride is then reacted with 5-amino-2-fluoroaniline in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or sodium hydroxide in polar solvents.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or alcohols.

Substitution: Hydroxyl or alkoxy derivatives.

Applications De Recherche Scientifique

N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a bioactive agent.

Materials Science: It is explored for its properties in the development of new materials with specific functionalities.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a precursor in the production of advanced materials.

Mécanisme D'action

The mechanism by which N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(5-Amino-2-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide

- N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide

- N-(5-Amino-2-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide

Uniqueness

N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain applications compared to their non-fluorinated analogs.

Activité Biologique

N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the acetamide class and is characterized by the presence of an amino group, a fluorine atom, and a dimethylphenoxy group. The incorporation of fluorine is particularly noteworthy as it can enhance metabolic stability and lipophilicity, which are critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇FN₂O₂ |

| Molecular Weight | 288.32 g/mol |

| CAS Number | 953720-38-2 |

| Hazard Information | Irritant |

This compound interacts with specific molecular targets within biological systems. Its mechanism of action involves binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in cellular processes that may result in therapeutic effects.

Pharmacological Studies

Research has indicated that this compound exhibits promising biological activities, particularly in the fields of oncology and neuroprotection.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various derivatives of acetamides similar to this compound. The compound demonstrated significant cytotoxic effects against several cancer cell lines. The IC50 values for various cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 14 ± 0.4 |

| A549 (Lung Cancer) | 10.2 ± 1 |

| EAC (Ehrlich Ascites Carcinoma) | 13.2 ± 0.8 |

| DLA (Dalton’s Lymphoma Ascites) | 13.9 ± 0.4 |

The study concluded that the compound could induce apoptosis in cancer cells while having minimal side effects on normal cells, indicating its potential as a therapeutic agent against various cancers .

Neuroprotective Effects

Another significant area of research focuses on the neuroprotective properties of this compound. In a rat model of NMDA-lesion-induced damage, treatment with this compound resulted in reduced neurodegeneration in the dorsal hippocampus, suggesting its potential utility in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | IC50 (µM) | Notable Activity |

|---|---|---|

| N-(5-Amino-2-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide | 18 ± 1 | Moderate anticancer activity |

| N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide | 15 ± 0.5 | Lower efficacy against MCF7 |

| N-(5-Amino-2-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide | 20 ± 1 | Comparable neuroprotective effects |

The presence of the fluorine atom in this compound appears to enhance its biological activity compared to its chloro and bromo counterparts.

Propriétés

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-15-8-12(18)4-6-14(15)17/h3-8H,9,18H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGSTLLLHHOIHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.